
N-(2-Acetamidoethyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetamidoethyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamidoethyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetamidoethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoic acid with N-(2-aminoethyl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetamidoethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-(2-Acetamidoethyl)-3-methylbenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-Acetamidoethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylhistamine: Contains an acetamidoethyl group attached to an imidazole ring.
1,2-bis(2-acetamidoethyl)diaziridine: Features two acetamidoethyl groups attached to a diaziridine ring.
Uniqueness
N-(2-Acetamidoethyl)-3-methylbenzamide is unique due to its specific structural features, such as the presence of a methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
| 96549-92-7 | |
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N-(2-acetamidoethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-3-5-11(8-9)12(16)14-7-6-13-10(2)15/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
VULYSBWJRQIHQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


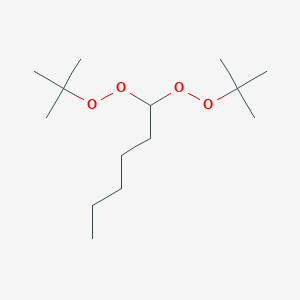
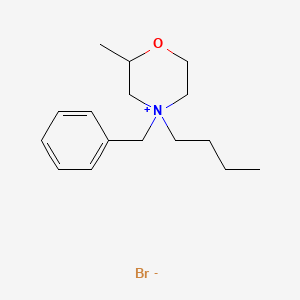

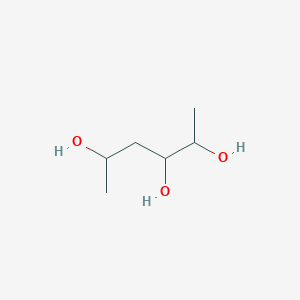
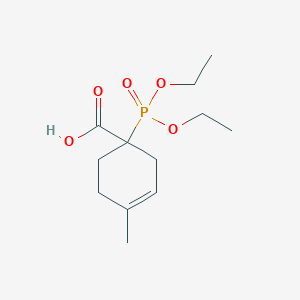
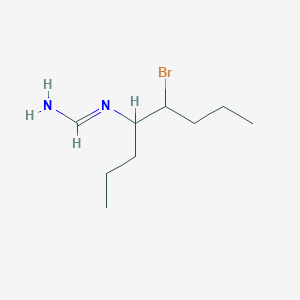
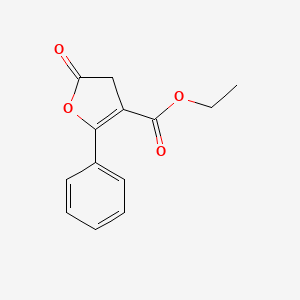
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
